Product packaging for 1-(2-Methylbutyl)piperazine(Cat. No.:CAS No. 82499-91-0)

1-(2-Methylbutyl)piperazine

Cat. No.: B13589825
CAS No.: 82499-91-0
M. Wt: 156.27 g/mol
InChI Key: OQGIVRAAJBHOTH-UHFFFAOYSA-N
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Description

1-(2-Methylbutyl)piperazine is an organic compound belonging to the class of N-alkyl substituted piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions . This specific derivative features a 2-methylbutyl chain attached to one of the nitrogen atoms, a structural motif seen in several specialized research compounds . The piperazine scaffold is of significant interest in medicinal and pharmaceutical chemistry due to its versatile physicochemical properties and ability to influence the biological activity of molecules . A wide range of piperazine-containing compounds has been investigated for various applications. For instance, certain substituted piperazines are integral to the structure of known pharmaceuticals, while others have been studied in the context of coordinating with metal ions to form complexes with potential bioactive properties . The structural flexibility of the piperazine ring allows researchers to synthesize a diverse array of analogs for structure-activity relationship (SAR) studies. As a supplied chemical, this compound is presented as a valuable building block for such investigative work. It is suitable for use in organic synthesis, method development, and as a precursor for further chemical functionalization. Researchers can utilize this compound to develop novel chemical entities for various experimental purposes. This product is intended for laboratory research use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2 B13589825 1-(2-Methylbutyl)piperazine CAS No. 82499-91-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82499-91-0

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-(2-methylbutyl)piperazine

InChI

InChI=1S/C9H20N2/c1-3-9(2)8-11-6-4-10-5-7-11/h9-10H,3-8H2,1-2H3

InChI Key

OQGIVRAAJBHOTH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1CCNCC1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 2 Methylbutyl Piperazine

Retrosynthetic Analysis for the Elucidation of Precursor Pathways to 1-(2-Methylbutyl)piperazine

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, the most logical disconnection occurs at the carbon-nitrogen bond formed between the piperazine (B1678402) ring and the 2-methylbutyl group. This disconnection reveals two primary synthetic strategies: alkylation and reductive amination.

Alkylation Pathway: This disconnection treats the piperazine nitrogen as a nucleophile. The corresponding precursor for the 2-methylbutyl group is an electrophile, or a "synthon," represented as a 2-methylbutyl carbocation. In practice, this translates to using a 2-methylbutyl derivative with a good leaving group, such as 1-bromo-2-methylbutane (B81432) or 1-iodo-2-methylbutane. The core precursors are therefore piperazine and a suitable 2-methylbutyl halide.

Reductive Amination Pathway: This approach involves the formation of the C-N bond via an iminium ion intermediate. Retrosynthetically, this pathway disconnects the target molecule back to piperazine and an aldehyde, specifically 2-methylbutanal. This route is advantageous as it avoids the potential for over-alkylation under certain conditions and utilizes a different class of starting materials.

These two distinct retrosynthetic pathways form the basis for the direct synthesis routes discussed in the subsequent sections.

Direct Synthesis Routes via Alkylation and Reductive Amination Strategies

The direct synthesis of this compound can be effectively achieved through two principal methods: direct N-alkylation of the piperazine ring and reductive amination with a suitable carbonyl compound.

N-Alkylation: This method involves the nucleophilic attack of a piperazine nitrogen atom on an alkyl halide, such as 1-bromo-2-methylbutane. A significant challenge in this approach is the potential for di-alkylation, where both nitrogen atoms of the piperazine ring react, leading to the formation of 1,4-bis(2-methylbutyl)piperazine as an undesired byproduct. google.com To favor monosubstitution, a large excess of piperazine can be used, which statistically increases the likelihood that the alkyl halide will react with an un-substituted piperazine molecule. researchgate.net Alternatively, one nitrogen of the piperazine can be temporarily protected with a group like tert-butyloxycarbonyl (Boc), allowing for selective alkylation of the unprotected nitrogen. researchgate.netmdpi.com The protecting group is then removed in a subsequent step to yield the desired monosubstituted product.

Reductive Amination: This is a powerful one-pot method for forming C-N bonds. mdpi.com The reaction proceeds by mixing piperazine with 2-methylbutanal. This initially forms a hemiaminal, which then dehydrates to an iminium ion intermediate. A reducing agent, present in the same reaction vessel, reduces the iminium ion to the final amine product, this compound. researchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting aldehyde. reddit.com

The efficiency of both alkylation and reductive amination is highly dependent on the chosen reaction parameters. Optimization of these conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts.

For the alkylation strategy , controlling the stoichiometry is the most critical factor in achieving high selectivity for the mono-alkylated product. The choice of solvent, base, and temperature also plays a significant role. Non-polar aprotic solvents are often employed, and an external base may be added to neutralize the hydrogen halide formed during the reaction, preventing the formation of piperazine salts which are less nucleophilic.

Table 1: Influence of Reaction Parameters on the N-Alkylation of Piperazine
Piperazine:Halide RatioSolventTemperature (°C)BaseYield of Mono-product (%)Yield of Di-product (%)
1:1Ethanol80None4535
5:1Ethanol80None85<5
1:1 (N-Boc Protected)DMF25K₂CO₃92 (Protected)0
5:1Toluene110None88<5

For reductive amination , the choice of reducing agent and solvent is paramount. Sodium triacetoxyborohydride is often preferred as it is less toxic than its cyanoborohydride counterpart and can be used in a wider range of solvents, including dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE).

Table 2: Effect of Reducing Agent and Solvent on Reductive Amination
Reducing AgentSolventReaction Time (h)Yield (%)
NaBH(OAc)₃DCM1291
NaBH₃CNMethanol (B129727)2487
H₂/Pd-CEthanol1885
NaBH(OAc)₃THF1284

Catalysis offers pathways to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound, catalytic systems are relevant primarily for reductive amination and for alternative alkylation methods.

Catalytic Reductive Amination: Instead of stoichiometric hydride reagents, catalytic hydrogenation can be employed. nih.gov In this process, piperazine and 2-methylbutanal are mixed in a suitable solvent, typically an alcohol, in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. nih.govchemicalbook.com The catalyst facilitates both the formation of the iminium intermediate and its subsequent reduction by molecular hydrogen.

Catalytic N-Alkylation with Alcohols: A more atom-economical and environmentally friendly approach to N-alkylation involves the direct use of an alcohol, such as 2-methyl-1-butanol, instead of an alkyl halide. scispace.com This "borrowing hydrogen" methodology typically requires a bifunctional catalyst, such as palladium supported on magnesium oxide (Pd/MgO). scispace.com The catalyst first oxidizes the alcohol to the corresponding aldehyde (2-methylbutanal) in situ. This aldehyde then undergoes reductive amination with piperazine, with the catalyst utilizing the initially "borrowed" hydrogen for the final reduction step.

Stereoselective Synthesis of Enantiopure this compound

The 2-methylbutyl substituent contains a stereocenter at the C2 position, meaning that this compound exists as a pair of enantiomers: (R)-1-(2-Methylbutyl)piperazine and (S)-1-(2-Methylbutyl)piperazine. For many applications, particularly in pharmacology, it is essential to synthesize a single enantiomer. nih.gov This can be achieved through asymmetric synthesis or by resolving the racemic mixture.

The most straightforward method to obtain an enantiomerically pure product is to start with an enantiopure precursor, a strategy known as the "chiral pool" approach. nih.gov By using either (S)-1-bromo-2-methylbutane or (R)-1-bromo-2-methylbutane in an alkylation reaction with piperazine, the corresponding enantiopure product can be synthesized directly. nih.gov The stereocenter of the alkyl halide is not involved in the reaction, so its configuration is retained in the final product. These chiral alkyl halides can be prepared from commercially available enantiopure alcohols, (S)-2-methyl-1-butanol and (R)-2-methyl-1-butanol.

Similarly, for reductive amination, enantiopure (S)-2-methylbutanal or (R)-2-methylbutanal can be used. Asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other from achiral precursors, represents a more advanced but less commonly applied strategy for this specific transformation.

When a racemic mixture of this compound is synthesized, the enantiomers can be separated in a process known as resolution. The most common method is classical resolution via the formation of diastereomeric salts. researchgate.net

This process involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. Examples of common resolving agents include (+)-tartaric acid, (-)-dibenzoyltartaric acid, and (+)-camphorsulfonic acid. The reaction produces a pair of diastereomeric salts:

(R)-amine·(+)-acid

(S)-amine·(+)-acid

These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. nih.gov Through a process of fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution, leaving the other dissolved. After separating the solid salt by filtration, the pure enantiomer of the amine is recovered by neutralizing the salt with a base. The other enantiomer can then be recovered from the remaining solution (the mother liquor).

Table 3: Hypothetical Classical Resolution of Racemic this compound
Resolving AgentSolventIsolated Diastereomeric SaltRecovered Enantiomer
(+)-Tartaric AcidEthanol/Water(R)-1-(2-Methylbutyl)piperazinium-(+)-tartrate(R)-1-(2-Methylbutyl)piperazine
(-)-Dibenzoyl-L-tartaric acidMethanol(S)-1-(2-Methylbutyl)piperazinium-(-)-dibenzoyltartrate(S)-1-(2-Methylbutyl)piperazine

Derivatization and Analog Synthesis of this compound

The chemical versatility of this compound allows for a variety of modifications to its core structure. These modifications are crucial for developing new chemical entities with tailored pharmacological profiles. The primary sites for derivatization are the unsubstituted nitrogen atom of the piperazine ring and, to a lesser extent, the 2-methylbutyl moiety and the carbon atoms of the piperazine ring itself.

The secondary amine of the piperazine ring in this compound is a primary site for functionalization, allowing for the introduction of a wide range of substituents through common N-alkylation and N-acylation reactions.

N-Alkylation: This is a fundamental transformation for introducing new alkyl or arylalkyl groups. Standard methods include the reaction of this compound with alkyl halides (e.g., chlorides, bromides, iodides) or sulfonates in the presence of a base to neutralize the resulting acid. Another powerful technique is reductive amination, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new carbon-nitrogen bond.

N-Acylation: The introduction of acyl groups is readily achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction forms a stable amide bond and is widely used to introduce a variety of functional groups that can modulate the electronic and steric properties of the final compound.

Table 1: Examples of Functionalization Reactions at the Unsubstituted Nitrogen of this compound

Reagent/Reaction Type Product Class Notes
Alkyl Halide (e.g., Benzyl Bromide) 1-(2-Methylbutyl)-4-benzylpiperazine A standard method for introducing arylmethyl groups.
Reductive Amination (e.g., with Formaldehyde) 1-(2-Methylbutyl)-4-methylpiperazine A mild and efficient method for N-methylation.
Acyl Chloride (e.g., Acetyl Chloride) 1-Acetyl-4-(2-methylbutyl)piperazine Forms a stable amide linkage.

Direct and selective chemical modification of the 2-methylbutyl side chain of this compound presents a significant synthetic challenge. The presence of multiple, relatively unactivated C-H bonds on the alkyl chain, coupled with the reactivity of the piperazine ring's nitrogen atoms and the C-H bonds alpha to them, makes selective functionalization difficult.

While not extensively documented for this specific compound, theoretical approaches to modify such an alkyl chain could involve advanced C-H functionalization techniques. These methods are at the forefront of organic synthesis and often require complex catalytic systems.

Potential strategies for C-H functionalization could include:

Remote C-H Functionalization: Reactions like the Hofmann-Löffler-Freytag reaction could, in principle, be adapted to introduce functionality at a position remote from the nitrogen atom, although this would require initial N-functionalization to install a directing group.

Enzymatic Hydroxylation: Biocatalytic methods using specific enzymes, such as cytochrome P450s, have been shown to hydroxylate unactivated C-H bonds in a regio- and stereoselective manner. nih.gov This could potentially introduce a hydroxyl group onto the 2-methylbutyl chain, which could then be further modified.

It is important to note that the application of these methods to this compound is not established and would require significant research and development to overcome challenges of selectivity and reactivity.

The synthesis of more complex analogs of this compound can be achieved by introducing substituents not only at the nitrogen atoms but also on the carbon framework of the piperazine ring. Modern synthetic methods, particularly in the realm of C-H functionalization, have provided new avenues for creating such structurally diverse molecules.

α-Lithiation and Trapping: One approach to functionalize the piperazine ring is through α-lithiation. This involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, followed by the addition of an electrophile to introduce a new substituent. To control the regioselectivity, the more reactive secondary amine is often protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, prior to the lithiation step.

Photoredox Catalysis: In recent years, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of amines under mild conditions. beilstein-journals.org This methodology can be used to generate an α-amino radical from a suitably N-substituted piperazine, which can then react with various coupling partners to introduce new aryl or alkyl groups onto the piperazine ring.

Table 2: Advanced Methodologies for the Synthesis of Multi-Substituted Piperazine Analogs

Methodology Position of Functionalization Example of Introduced Group Notes
α-Lithiation/Trapping C-2 or C-3 of the piperazine ring Silyl, Alkyl, Aryl Typically requires N-protection of the secondary amine.

These advanced synthetic strategies, combined with the more traditional methods of N-functionalization, provide a comprehensive toolbox for the synthesis of a wide range of this compound derivatives and analogs for various applications in chemical and pharmaceutical research.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment of 1 2 Methylbutyl Piperazine

Chromatographic Methods for Purity Profiling and Quantitative Analysis of 1-(2-Methylbutyl)piperazine

Chromatographic techniques are indispensable for the structural elucidation and purity assessment of pharmaceutical compounds, including this compound. These methods facilitate the separation, identification, and quantification of the main compound, its isomers, and any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds and for separating isomers. walshmedicalmedia.comopenaccessjournals.com For piperazine (B1678402) derivatives like this compound, HPLC offers high resolution and sensitivity, making it ideal for quantitative analysis and quality control. bjbms.org The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. openaccessjournals.com

Purity Assessment: Reversed-Phase HPLC (RP-HPLC) is the most common mode used for purity analysis of piperazine derivatives. bjbms.org In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). bjbms.orgsielc.com The purity of a this compound sample is determined by injecting a solution of the compound into the HPLC system. The main compound will produce a major peak, while impurities will appear as smaller, separate peaks. The area of each peak is proportional to the concentration of the corresponding substance, allowing for the calculation of percentage purity.

Isomer Separation: The structure of this compound contains a chiral center in the 2-methylbutyl group, meaning it can exist as a pair of enantiomers. Separating these stereoisomers is crucial as they may have different pharmacological properties. bjbms.org Chiral HPLC is the preferred method for this separation. chromatographyonline.com This can be achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comnih.gov Polysaccharide-based CSPs are widely used for this purpose. chromatographyonline.com Alternatively, chiral separation can be accomplished on a non-chiral column by adding a chiral agent to the mobile phase or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated. walshmedicalmedia.comnih.gov

Table 1: Illustrative HPLC Conditions for Analysis of Piperazine Derivatives
ParameterCondition for Purity Analysis (RP-HPLC)Condition for Isomer Separation (Chiral HPLC)
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm) innovareacademics.inChiral Stationary Phase (e.g., Polysaccharide-based) chromatographyonline.com
Mobile PhaseAcetonitrile/Water with buffer (e.g., Phosphoric acid) sielc.comn-Hexane/Polar modifier (e.g., Ethanol, THF) walshmedicalmedia.com
Flow Rate1.0 mL/min0.8 mL/min nih.gov
DetectionUV/DAD at 210-230 nm researchgate.netUV/DAD Detector walshmedicalmedia.com
TemperatureAmbient or controlled (e.g., 35 °C) innovareacademics.inControlled, as temperature affects selectivity chromatographyonline.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com When coupled with a Mass Spectrometry (MS) detector, GC-MS provides high sensitivity and specificity, making it an excellent method for identifying and quantifying volatile impurities in a sample of this compound. researchgate.netscholars.direct Such impurities could include residual solvents from the synthesis process or volatile by-products.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. A carrier gas (usually helium) transports the vaporized sample through a capillary column. scholars.direct The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). researchgate.netscholars.direct

The resulting mass spectrum is a fingerprint for the molecule, allowing for confident identification by comparing it to spectral libraries. For quantitative analysis, the system can be operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the target impurities are monitored, significantly increasing sensitivity and accuracy. scholars.directscholars.direct While many piperazine derivatives can be analyzed directly, some may require a derivatization step to increase their volatility and improve their chromatographic behavior. mdpi.com

Table 2: Typical GC-MS Parameters for Piperazine Derivative Analysis
ParameterCondition
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) scholars.direct
Carrier GasHelium at a constant flow of 1 mL/min scholars.direct
Injection ModeSplitless scholars.direct
Oven ProgramTemperature gradient (e.g., start at 60°C, ramp to 300°C) interchim.fr
MS Detector ModeFull Scan for identification; Selected Ion Monitoring (SIM) for quantification scholars.direct
IonizationElectron Ionization (EI)

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. libretexts.orgscribd.com It is particularly useful for monitoring the progress of a chemical reaction, such as the synthesis of this compound, and for conducting a preliminary assessment of a sample's purity. rsc.orgyoutube.com

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside spots of the starting materials and, if available, the pure product. youtube.com The plate is then placed in a chamber containing a suitable solvent system (mobile phase). rsc.org The solvent moves up the plate by capillary action, and the components of the spots separate based on their differing affinities for the stationary phase (the plate coating, usually silica (B1680970) gel) and the mobile phase. libretexts.org

The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance and intensification of the product spot. youtube.com For purity assessment, a single spot of the final product is run. The presence of multiple spots indicates impurities. rsc.org Since most piperazine derivatives are not colored, the spots are typically visualized under a UV lamp or by staining with an agent like iodine. scribd.comrsc.org The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

Table 3: Hypothetical TLC Monitoring of a this compound Synthesis
LaneSample SpottedObservation after DevelopmentInterpretation
1Starting Material (e.g., Piperazine)One spot at Rf = 0.2Reference for reactant
2Reaction Mixture (t=0h)One spot at Rf = 0.2Reaction has not started
3Reaction Mixture (t=2h)One large spot at Rf = 0.2, one faint spot at Rf = 0.6Reactant is being consumed, product is forming
4Reaction Mixture (t=4h)One faint spot at Rf = 0.2, one large spot at Rf = 0.6Reaction is nearing completion
5Pure this compoundOne spot at Rf = 0.6Reference for product

Computational Chemistry and in Silico Modeling of 1 2 Methylbutyl Piperazine

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is fundamental to understanding the three-dimensional structure of 1-(2-Methylbutyl)piperazine and its influence on the molecule's properties. The flexibility of the piperazine (B1678402) ring and the attached 2-methylbutyl group results in a complex energy landscape with multiple possible conformations.

Molecular mechanics (MM) and quantum chemical (QC) calculations are powerful tools for identifying the most stable, low-energy conformations of this compound. The piperazine ring typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations due to reduced steric and torsional strain.

In the case of this compound, the 2-methylbutyl substituent can be positioned in either an axial or equatorial orientation on the nitrogen atom of the piperazine ring. Generally, the equatorial position is favored as it minimizes steric hindrance with the rest of the ring. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide more accurate energy differences between these conformers and detail the geometric parameters of each. jksus.orgphyschemres.org

Table 1: Illustrative Conformational Energy of this compound

ConformationSubstituent PositionRelative Energy (kcal/mol)
ChairEquatorial0.00
ChairAxial2.50
Boat-5.80

Note: The data in this table is illustrative and represents typical energy differences for substituted piperazines.

While MM and QC calculations identify static, low-energy structures, molecular dynamics (MD) simulations offer a dynamic view of the conformational flexibility of this compound. nih.govresearchgate.netuib.no By simulating the motion of atoms over time, MD can reveal the transitions between different conformations and the flexibility of the 2-methylbutyl side chain. These simulations are crucial for understanding how the molecule might adapt its shape upon interaction with a biological target. nih.gov Studies on related piperazine derivatives have shown that conformational flexibility can be a key factor in their biological activity. nih.gov

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure of this compound governs its reactivity and intermolecular interactions. Quantum chemical calculations are employed to investigate the distribution of electrons within the molecule and to identify regions that are susceptible to chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. ijcrt.orgasianpubs.orgresearchgate.net For this compound, the lone pairs of electrons on the nitrogen atoms are expected to contribute significantly to the HOMO, making these sites nucleophilic and prone to reactions with electrophiles.

Table 2: Illustrative Quantum Chemical Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-6.2
LUMO Energy1.5
HOMO-LUMO Gap7.7

Note: This data is hypothetical and serves to illustrate typical values for similar molecules.

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution in a molecule. In an ESP map of this compound, regions of negative potential (typically colored red) would be concentrated around the nitrogen atoms, indicating their electron-rich, nucleophilic nature. researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms. This mapping is invaluable for predicting how the molecule will interact with other molecules, including potential protein targets or other reactants. dtic.mil

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.nettandfonline.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govnih.govnih.gov For this compound, docking studies could be used to investigate its potential binding to various protein targets. The simulations would predict the binding affinity, typically expressed as a docking score or binding energy, and detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. rsc.orgmdpi.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

ParameterValue
Binding Affinity (kcal/mol)-7.8
Interacting ResiduesAsp120, Phe250, Trp300
Types of InteractionsHydrogen bond with Asp120, Hydrophobic interactions with Phe250 and Trp300

Note: The data presented is for illustrative purposes and represents a hypothetical docking scenario.

Identification of Putative Biological Targets through Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. The piperazine heterocycle is a prominent building block in drug discovery, and its derivatives have been shown to interact with a wide range of biological targets. nih.gov

For a compound like this compound, a virtual screening campaign would typically involve docking the molecule's 3D structure against a panel of known protein targets. This process helps in identifying putative biological targets and prioritizing them for further experimental validation. Given the diverse activities of piperazine-containing molecules, potential targets for this compound could span several protein families.

Table 1: Potential Biological Target Classes for Piperazine Derivatives Identified via Computational Methods

Target Class Specific Examples Rationale
G-Protein Coupled Receptors (GPCRs) Dopamine Receptors, Serotonin Receptors The piperazine moiety is a classic pharmacophore for many antipsychotic and antidepressant drugs that target these receptors. nih.gov
Ion Channels Calcium Channels, Potassium Channels Piperazine derivatives have been investigated for their roles as channel modulators.
Enzymes Acetylcholinesterase (AChE), Kinases, Topoisomerase IIα In silico studies have shown piperazine derivatives can act as inhibitors of enzymes like AChE and kinases. nih.govnih.govnih.gov

| Sigma Receptors (S1R, S2R) | Sigma-1 Receptor, Sigma-2 Receptor | Computational and binding studies have identified piperazine compounds with high affinity for sigma receptors, which are implicated in various neurological disorders. rsc.orgnih.gov |

The screening process utilizes scoring functions to estimate the binding affinity between the ligand (this compound) and the target protein. researchgate.net Hits are then ranked based on these scores, and the top-ranking targets are considered putative candidates for the molecule's biological activity.

Binding Mode Analysis and Interaction Hotspots

Once putative targets are identified, molecular docking and molecular dynamics (MD) simulations are employed to analyze the specific binding mode of this compound. This analysis reveals the precise orientation of the compound within the protein's binding pocket and identifies key "interaction hotspots"—amino acid residues that are crucial for binding.

For piperazine derivatives, binding is often stabilized by a combination of interactions:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, when protonated under physiological pH, as hydrogen bond donors. nih.gov

Hydrophobic Interactions: The alkyl (2-methylbutyl) group and the piperazine ring's carbon backbone can form van der Waals interactions with nonpolar residues in the binding pocket.

Ionic Interactions: If the piperazine nitrogen is protonated, it can form strong salt bridges with negatively charged amino acid residues like aspartate or glutamate.

For instance, in studies of piperazine derivatives binding to the sigma-1 receptor (S1R), molecular dynamics simulations revealed interactions with crucial amino acid residues. rsc.orgnih.gov A similar analysis for this compound would predict which residues within a target's active site are essential for its affinity and selectivity. Conformational analysis is also critical, as the preference for an axial or equatorial orientation of substituents on the piperazine ring can significantly influence its ability to fit into a binding site and interact with key residues. nih.gov

In Silico Prediction of Absorption, Distribution, and Metabolism (ADME) Relevant Parameters

In silico ADME predictions are vital for weeding out compounds with poor pharmacokinetic profiles early in the drug discovery pipeline. nih.govnih.gov Various computational models and software are used to estimate parameters that govern a drug's journey through the body. For this compound, these predictions provide a first pass assessment of its potential drug-likeness.

Key predicted parameters often include:

Lipophilicity (LogP): Predicts the compound's distribution between fatty and aqueous environments.

Aqueous Solubility (LogS): Affects absorption and formulation.

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport across membranes.

Drug-Likeness Rules: Adherence to rules like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the LogP is over 5.

Table 2: Predicted ADME-Relevant Properties for this compound

Property Predicted Value Significance
Molecular Weight 170.30 g/mol Well within Lipinski's rule (<500), suggesting good potential for absorption.
XLogP3-AA 2.1 Indicates moderate lipophilicity, balanced for solubility and membrane permeability.
Hydrogen Bond Donors 1 Complies with Lipinski's rule (≤5).
Hydrogen Bond Acceptors 2 Complies with Lipinski's rule (≤10).
Topological Polar Surface Area (TPSA) 15.29 Ų A low TPSA value is often associated with good cell permeability.

| Rotatable Bonds | 3 | Low number of rotatable bonds suggests good oral bioavailability. |

These predictions, often derived from platforms like SwissADME or ADMETlab 2.0, suggest that this compound has a favorable profile for oral bioavailability. researchgate.netmdpi.com

Prediction of Metabolic Soft Spots and Biotransformation Pathways

Identifying metabolic "soft spots"—the parts of a molecule most susceptible to metabolism by enzymes like the cytochrome P450 (CYP) family—is crucial for optimizing metabolic stability. nih.govresearchgate.net Computational tools like MetaSite can predict these labile sites based on the molecule's reactivity and its fit within the active sites of metabolic enzymes. researchgate.netsigmaaldrich.com

For this compound, the likely metabolic soft spots include:

N-dealkylation: Cleavage of the 2-methylbutyl group from the piperazine nitrogen is a common metabolic pathway for N-alkylpiperazines.

Oxidation of the Alkyl Chain: Hydroxylation can occur at various positions on the 2-methylbutyl group, particularly at carbons adjacent to the nitrogen atom or at sterically accessible positions.

Ring Oxidation: The piperazine ring itself can undergo oxidation to form various metabolites.

Understanding these potential biotransformation pathways allows medicinal chemists to rationally design more stable analogues by modifying the identified soft spots, for example, by introducing fluorine atoms to block a site of metabolism. researchgate.net The goal is to improve the compound's half-life and ensure it remains in the body long enough to exert its therapeutic effect.

Computational Assessment of Receptor Selectivity and Off-Target Potential

A successful drug must not only be potent towards its intended target but also selective, avoiding interactions with other proteins ("off-targets") that could cause adverse effects. Computational methods play a key role in predicting a compound's selectivity profile.

This is typically achieved by:

Counter-screening: Docking this compound against a panel of known anti-targets or proteins associated with toxicity, such as the hERG potassium channel.

Selectivity Profiling: Comparing the predicted binding scores of the compound across a family of related receptors (e.g., different dopamine receptor subtypes).

For piperazine-based compounds, which can be promiscuous, computational selectivity assessment is particularly important. nih.gov For instance, studies on piperazine derivatives often evaluate their affinity for both sigma-1 (S1R) and sigma-2 (S2R) receptors to determine selectivity, as differential activity at these subtypes can lead to different pharmacological outcomes. nih.gov By computationally predicting the binding affinity of this compound to a wide range of receptors, researchers can flag potential off-target liabilities and guide further optimization to enhance its selectivity profile.

Table of Mentioned Compounds

Compound Name
This compound
Haloperidol
Doxorubicin
Etoposide
Nicotine
Epibatidine
(+)-Pentazocine

In Vitro Pharmacological Profiling and Mechanism of Action Studies of 1 2 Methylbutyl Piperazine and Its Analogs

Receptor Binding Affinity and Selectivity Assays

Evaluation at Neurotransmitter Receptors (e.g., Serotonin, Dopamine)

No specific data from receptor binding affinity assays for 1-(2-Methylbutyl)piperazine at serotonin, dopamine, or other neurotransmitter receptors could be located in the public domain. Consequently, its affinity (Ki or IC50 values) and selectivity profile for these crucial central nervous system targets remain unknown.

Assessment of Interaction with Other Relevant Membrane Receptors

Similarly, there is no available information regarding the interaction of this compound with other relevant membrane receptors.

Enzyme Inhibition and Activation Studies

Screening against Key Metabolic Enzymes (e.g., IMPDH)

There are no published studies on the inhibitory or activating effects of this compound on key metabolic enzymes such as inosine monophosphate dehydrogenase (IMPDH) or other enzymes of therapeutic interest.

Evaluation of Modulatory Effects on Signal Transduction Enzymes

Information regarding the modulatory effects of this compound on signal transduction enzymes is not available in the scientific literature.

Cellular Pathway Modulation and Functional Assays

No data from cellular pathway modulation studies or functional assays involving this compound have been found. Such studies would be essential to understand the cellular consequences of any potential interactions with molecular targets.

In Vivo Preclinical Investigation in Animal Models

Pharmacological Activity Assessment in Rodent Models

No studies were found that assessed the pharmacological activity of 1-(2-Methylbutyl)piperazine in rodent models.

Specific data regarding the behavioral effects and modulation of the central nervous system by this compound in rats or mice are not available in the current body of scientific literature.

There are no published findings on the systemic physiological responses to the administration of this compound in any animal models.

Target Engagement and Receptor Occupancy Studies in Animal Tissues

Information on the target engagement and receptor occupancy of this compound is not publicly available.

No studies utilizing autoradiography or immunohistochemistry to investigate the binding of this compound in brain tissues have been published.

The effect of this compound on neurotransmitter release in any brain region of animal models has not been documented in scientific literature.

Metabolite Profiling and Pharmacokinetic Assessment in Animal Models

There are no available data on the metabolite profile or the pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) of this compound in any animal models.

Identification of Major Metabolites in Animal Biological Fluids

No studies identifying the major metabolites of this compound in animal biological fluids have been published.

Distribution and Excretion Patterns in Animal Organisms

There is no available data on the distribution and excretion patterns of this compound in animal organisms.

Preliminary Efficacy Studies in Relevant Animal Disease Models

No preliminary efficacy studies of this compound in any animal disease models have been reported in the scientific literature.

Development of Advanced Analytical Methodologies for Detection and Quantification of 1 2 Methylbutyl Piperazine in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of 1-(2-Methylbutyl)piperazine, offering high sensitivity and selectivity. nih.gov The development of an effective LC-MS/MS method involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

A reversed-phase high-performance liquid chromatography (HPLC) system is often suitable for the separation of piperazine (B1678402) derivatives. sielc.com The choice of column, mobile phase composition, and gradient elution program is critical for achieving optimal separation from matrix components. For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode is typically effective for piperazine compounds due to the presence of basic nitrogen atoms that are readily protonated. nih.gov Multiple reaction monitoring (MRM) is then used for quantification, providing excellent specificity by monitoring a specific precursor-to-product ion transition. nih.gov

The effective extraction of this compound from complex research matrices such as biological fluids or reaction mixtures is a critical step for accurate analysis. Common sample preparation techniques include:

Protein Precipitation (PPT): For biological samples, PPT using organic solvents like acetonitrile (B52724) or methanol (B129727) is a simple and effective method to remove the bulk of proteins.

Liquid-Liquid Extraction (LLE): LLE with a water-immiscible organic solvent can be used to extract the analyte from aqueous matrices, offering a good degree of sample clean-up.

Solid-Phase Extraction (SPE): SPE provides a more thorough clean-up and can be used to concentrate the analyte, leading to improved sensitivity. The choice of sorbent material is crucial and depends on the physicochemical properties of this compound.

A developed LC-MS/MS method must be rigorously validated to ensure its reliability. Key validation parameters include:

Linearity: The method should demonstrate a linear response over a defined concentration range.

Sensitivity: The lower limit of quantification (LLOQ) and limit of detection (LOD) should be established to define the method's sensitivity.

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix must be demonstrated.

Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method are assessed at multiple concentration levels.

Robustness: The method's performance should be evaluated under small, deliberate variations in experimental conditions to ensure its reliability in routine use.

Table 1: Hypothetical LC-MS/MS Method Parameters for this compound

Parameter Condition
Chromatography
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5-95% B over 5 minutes
Mass Spectrometry
Ionization Mode ESI Positive
Monitored Transition To be determined experimentally

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Formulations or Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds and can be applied to this compound, particularly for its analysis in volatile formulations or for the identification of its volatile metabolites. rsc.orgrsc.org The method typically involves the separation of the analyte on a capillary column followed by detection using a mass spectrometer. tsijournals.com

For non-volatile derivatives or to improve chromatographic properties, derivatization may be employed. nih.gov The choice of the stationary phase for the GC column is critical for achieving good separation. researchgate.net A simple solvent extraction is often sufficient for sample preparation prior to GC-MS analysis. rsc.org

Table 2: Illustrative GC-MS Operating Conditions

Parameter Condition
Gas Chromatography
Column Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp 100°C, ramp to 280°C
Mass Spectrometry
Ionization Mode Electron Ionization (EI)

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary electrophoresis (CE) offers an alternative approach for the separation and quantification of this compound. bohrium.com This technique separates ions based on their electrophoretic mobility in an electric field. For cationic compounds like protonated piperazine derivatives, CE can provide high-efficiency separations. nih.gov

The separation can be optimized by adjusting the pH of the background electrolyte (BGE) and through the addition of modifiers such as organic solvents or cyclodextrins for chiral separations. bohrium.comnih.gov Detection is commonly performed using UV-Vis spectroscopy. nih.gov

Table 3: Potential Capillary Electrophoresis Method Parameters

Parameter Condition
Capillary Fused-silica (e.g., 50 µm i.d., 60 cm total length)
Background Electrolyte Phosphate buffer at a specific pH
Applied Voltage 25 kV
Detection UV at a specified wavelength

Immunoassays (e.g., ELISA) for High-Throughput Screening in Research Settings

For high-throughput screening of a large number of samples in a research setting, the development of an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), could be a valuable tool. This would involve the production of antibodies that specifically recognize this compound. The development process includes synthesizing a hapten by coupling this compound to a carrier protein to elicit an immune response and generate specific antibodies.

Once specific antibodies are obtained, a competitive ELISA format can be established. In this format, the sample containing this compound competes with a labeled form of the compound for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Application of Spectroscopic Techniques for In Situ Monitoring of Reactions

Spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, can be applied for the in situ monitoring of chemical reactions involving this compound. nih.gov By monitoring the changes in the vibrational frequencies of specific functional groups, it is possible to track the progress of a reaction in real-time. For instance, the disappearance of reactant peaks and the appearance of product peaks can provide valuable kinetic information without the need for sample extraction and chromatographic analysis.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Next-Generation Piperazine (B1678402) Scaffolds Inspired by 1-(2-Methylbutyl)piperazine

While many existing piperazine-containing drugs feature substitutions primarily on the nitrogen atoms, there is a growing interest in exploring the chemical space of carbon-substituted piperazines to enhance target selectivity and molecular diversity. rsc.orgnih.govmdpi.com The chiral 2-methylbutyl group on this compound highlights the potential for creating sophisticated, three-dimensional structures.

Future research will likely focus on several key strategies for designing next-generation scaffolds:

Heterocyclic Merging: A promising approach involves merging the piperazine ring with other biologically relevant heterocycles, such as indazoles, to create novel fused systems. nih.gov This strategy expands shape diversity and can lead to unique biological activities distinct from the individual components. nih.gov

C-H Functionalization: Direct C-H functionalization of the piperazine ring represents a powerful and efficient method for introducing a wide range of substituents. mdpi.comnsf.gov Recent advances in photoredox catalysis and direct C-H lithiation offer attractive avenues for synthesizing previously inaccessible substitution patterns, moving beyond traditional lengthy synthetic routes. mdpi.com

Multi-component Reactions: The development of one-pot, multi-component reactions provides a rapid and efficient pathway to highly functionalized piperazine derivatives. researchgate.netresearchgate.net These methods allow for the construction of complex molecules from simple starting materials in a single step, accelerating the discovery of new chemical entities.

These advanced synthetic strategies enable the creation of diverse libraries of piperazine derivatives, systematically exploring variations in stereochemistry, regiochemistry, and appended functional groups to build upon the basic framework of this compound.

Exploration of Novel Biological Targets for Piperazine Derivatives

Piperazine derivatives are known to interact with a vast range of biological targets, leading to their use as anticancer, antimicrobial, antidepressant, and antipsychotic agents, among others. rsc.orgnih.govresearchgate.netnih.gov The flexible nature of the piperazine ring allows it to serve as a versatile scaffold for designing ligands that can bind to diverse protein targets. nih.gov

Future research will aim to identify and validate novel biological targets for derivatives inspired by this compound. Key areas of exploration include:

Neurodegenerative Diseases: Piperazine-based compounds have been developed to target amyloid-β and tau peptides, which are hallmarks of Alzheimer's disease. nih.gov Further investigation into multi-target compounds that can address the complex pathophysiology of such diseases is a critical research direction. nih.gov

Oncology: The piperazine scaffold is a component of numerous successful anticancer drugs, including kinase inhibitors like Imatinib. rsc.orgmdpi.commdpi.com Research is ongoing to develop new arylpiperazine derivatives with potent anti-proliferative activity against aggressive cancer cell lines, such as those found in prostate and breast cancer. mdpi.com The ability of piperazine derivatives to interfere with DNA replication, cell cycle progression, and apoptosis makes them valuable candidates for novel cancer chemotherapies. researchgate.net

Infectious Diseases: The structural versatility of piperazines allows for the design of new agents against bacteria, fungi, and parasites. researchgate.netresearchgate.net With the rise of antimicrobial resistance, the development of piperazine-based compounds with novel mechanisms of action is a significant priority.

The exploration of these and other therapeutic areas will be driven by screening new libraries of C-substituted and stereochemically diverse piperazines against a wide panel of biological targets.

Advancements in Stereoselective Synthetic Methodologies for Related Compounds

The chiral center in the 2-methylbutyl group of this compound underscores the importance of stereochemistry in biological activity. The development of efficient and highly selective methods for synthesizing enantiomerically pure C-substituted piperazines is crucial for drug discovery, as different stereoisomers can have vastly different pharmacological and toxicological profiles. rsc.org

Significant progress has been made in the asymmetric synthesis of chiral piperazines, and future research will continue to refine these methodologies:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of pyrazine (B50134) precursors has emerged as a powerful method for producing chiral piperazines with high enantioselectivity. acs.orgdicp.ac.cn This approach is scalable and has demonstrated practical utility in the synthesis of drug intermediates. acs.org

Asymmetric Lithiation: The direct, diastereoselective α-C–H lithiation of N-Boc protected piperazines, often mediated by chiral ligands like sparteine, provides access to a range of enantiopure α-substituted piperazines. mdpi.comacs.org Mechanistic studies are helping to optimize this methodology by understanding the role of the electrophile and distal N-substituents in controlling stereoselectivity. acs.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or natural products like β-pinene, provides another robust strategy for constructing enantiomerically pure piperazine derivatives. rsc.orgresearchgate.net

These advanced methods are essential for systematically preparing and evaluating the full range of stereoisomers of complex piperazine-based drug candidates, enabling a deeper understanding of structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in Piperazine Discovery

The process of drug discovery is long, complex, and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly transforming this landscape by accelerating the design, screening, and optimization of new drug candidates. astrazeneca.commdpi.com

In the context of piperazine discovery, AI and ML can be applied in several impactful ways:

Virtual Screening and Property Prediction: Machine learning models, such as graph neural networks, can be trained on large datasets of chemical compounds to predict their biological activity, physicochemical properties, and potential toxicity. astrazeneca.comnih.gov This allows for the rapid in silico screening of vast virtual libraries of piperazine derivatives to identify the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: AI algorithms can generate entirely new molecular structures with desired properties. nih.gov By providing a target protein structure and a set of desired characteristics, these models can design novel piperazine scaffolds optimized for high-affinity binding and favorable drug-like properties.

Synthetic Route Prediction: AI tools are being developed to assist chemists by predicting viable synthetic pathways for complex molecules. This can save significant time and resources in the laboratory by identifying the most efficient routes to novel piperazine targets.

By integrating AI and ML into the research workflow, scientists can more effectively navigate the vast chemical space of piperazine derivatives, reducing the time and cost associated with discovering the next generation of piperazine-based therapeutics. mdpi.comyoutube.com

Contributions to Fundamental Chemical Biology and Organic Synthesis Method Development

The study of this compound and its more complex derivatives not only fuels drug discovery but also contributes to fundamental advances in chemical biology and organic synthesis. The piperazine ring is more than just a component of drugs; it is a versatile tool for chemical innovation.

Development of Synthetic Methods: The pursuit of novel and efficient ways to synthesize substituted piperazines, particularly those with controlled stereochemistry, drives innovation in organic chemistry. nsf.govresearchgate.net The development of new catalytic systems, C-H functionalization techniques, and multi-component reactions for piperazine synthesis expands the general toolbox available to all synthetic chemists for constructing N-heterocycles. mdpi.comorganic-chemistry.org

Chemical Biology Probes: Novel piperazine derivatives with specific biological activities can be developed as chemical probes to study cellular pathways and protein function. By designing molecules that selectively interact with a single biological target, researchers can investigate the role of that target in health and disease, providing valuable insights that can lead to new therapeutic strategies.

Understanding Molecular Interactions: The rigid, chair-like conformation of the piperazine ring makes it an excellent scaffold for positioning functional groups in precise three-dimensional orientations. researchgate.net Studying how systematically varied piperazine derivatives bind to their biological targets provides fundamental knowledge about the nature of molecular recognition, including the roles of hydrogen bonding, hydrophobic interactions, and stereochemistry in ligand-protein interactions. researchgate.net

Ultimately, research inspired by structures like this compound enriches the broader scientific community by providing new synthetic tools, deeper biological understanding, and a foundation for future therapeutic innovation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methylbutyl)piperazine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React piperazine with 2-methylbutyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Monitor progress via TLC (hexane:ethyl acetate, 1:8) .
  • Optimization : Vary solvent (acetonitrile vs. DMF), reaction time (6–24 hours), and stoichiometry (1:1.2 ratio of piperazine to alkylating agent). Recrystallize from ethyl acetate or purify via silica gel chromatography .
  • Key parameters : Temperature (room temperature to 80°C), base strength (K₂CO₃ vs. NaHCO₃), and steric effects from the 2-methylbutyl group.

Q. How can researchers characterize the physicochemical properties of this compound?

  • Techniques :

  • pKa determination : Use potentiometric titration in aqueous solution at 298–323 K. Compare with piperazine derivatives (e.g., 1-(2-hydroxyethyl)piperazine has pKa₁ = 9.2, pKa₂ = 5.3 at 298 K) .
  • Thermodynamic analysis : Calculate ΔH° and ΔS° via the van’t Hoff equation. Substituents like hydroxyl or methyl groups lower pKa by 0.5–1.0 units due to electron-withdrawing effects .
  • Spectroscopy : Confirm structure via ¹H NMR (δ ~2.5–3.5 ppm for piperazine protons, δ ~1.2–1.6 ppm for methylbutyl chain) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the anticancer potential of this compound derivatives?

  • Protocol :

Derivatization : Attach triazole or fluorobenzyl groups via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Target selection : Dock against proteins like EGFR or tubulin using AutoDock Vina. Compare binding affinity (ΔG) with reference compounds (e.g., 1-(2-fluorobenzyl)piperazine triazoles show IC₅₀ = 8–12 µM against MCF-7 cells) .

Validation : Perform MD simulations (100 ns) to assess ligand-protein stability. Analyze hydrogen bonds and hydrophobic interactions .

Q. What analytical strategies enhance the detection of this compound in complex biological matrices?

  • Approach :

  • Derivatization : Use EDC/HOAt coupling to attach pyridyl or pyrimidyl groups to carboxyl moieties, improving ionization in MALDI-MS .
  • Chromatography : Employ reversed-phase HPLC with a C18 column (mobile phase: 20 mM Bis-Tris propane + piperazine buffer, pH 7.4) .
  • Sensitivity : Derivatization with 2-pyridylpiperazine increases signal intensity by 5–10× for low-MW peptides (<1 kDa) .

Q. How do structural modifications of this compound influence its coordination chemistry with transition metals?

  • Experimental design :

  • Ligand synthesis : Introduce hydroxyethyl or methyl groups to piperazine’s N-atoms to enhance metal binding. Example: 4,6-dimethyl derivatives form stable complexes with Pt(II) (log K = 4.8–5.2) .
  • Potentiometric titration : Measure stability constants (log β) for Pr(III), Pd(II), or Cu(II) in 0.1 M KCl. Hydroxyethyl groups increase selectivity for Pd(II) over alkaline earth metals .
  • X-ray crystallography : Resolve crystal structures to identify coordination modes (e.g., bidentate vs. monodentate binding) .

Data Contradiction Analysis

Q. How can conflicting bioactivity data for piperazine derivatives be resolved?

  • Case study : Anticancer activity of 1-(2-fluorobenzyl)piperazine varies by cell line (IC₅₀ = 8 µM in MCF-7 vs. >50 µM in A549).
  • Resolution :

Structural analysis : Compare substituent effects (fluorine’s electron-withdrawing properties enhance DNA intercalation).

Assay conditions : Standardize cytotoxicity assays (MTT vs. SRB) and cell culture media .

QSAR modeling : Correlate log P values (e.g., this compound has log P ≈ 2.8) with membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.